molecular formula C10H13NO4 B099514 2,3,4-Trimethoxybenzaldehyde oxime CAS No. 15258-55-6

2,3,4-Trimethoxybenzaldehyde oxime

Cat. No. B099514
CAS RN: 15258-55-6
M. Wt: 211.21 g/mol
InChI Key: ZWGRTKBQWHZYFL-WDZFZDKYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4-Trimethoxybenzaldehyde involves using coking gallic acid as a raw material and dimethyl sulfate as an alkylate reagent . Under the condition of the existence of sodium hydroxide, methylation is performed through an O-alkylation reaction to obtain an intermediate 1, 2, 3-trimethoxybenzene . The 1, 2, 3-trimethoxybenzene and a Vilsmeier-Haack reagent are subjected to a formylation reaction to obtain the 2, 3, 4-trimethoxybenzaldehyde .


Molecular Structure Analysis

The molecular formula of 2,3,4-Trimethoxybenzaldehyde is C10H12O4 . Its molecular weight is 196.1999 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

2,3,4-Trimethoxybenzaldehyde is a white crystalline powder . Its fusing point is 38-40 degrees . It is mainly used in new type drug Ca2+ Synthesizing of channel blocker .

Scientific Research Applications

Reference Substance Preparation

Chemical Synthesis

Studies have shown the effective synthesis of various benzaldehyde derivatives. For example, the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde was developed for use in medicinal production (N. Kitajima et al., 1988). Additionally, regioselective reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde has been investigated (U. Azzena et al., 1992).

Enzymatic Reduction Research

The enzymatic reduction of oximes to imines, including derivatives of 2,4,6-trimethylacetophenone oxime and benzaldoxime, was studied. This process was found to be oxygen-insensitive and required active protein and NADH or NADPH, with NADH being the preferred cofactor (S. Heberling et al., 2006).

Optical Applications

3,4,5-Trimethoxybenzaldehyde has been grown as a single crystal for optical applications. Studies focused on its single crystal X-ray diffraction, FTIR and FT-Raman spectra, UV-Vis-NIR measurement, and nonlinear optical properties (R. Jebin et al., 2019).

Antibiotic Synthesis

Reductive metalation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal was used in a reaction sequence leading to the synthesis of antibiotic trans-stilbenes (U. Azzena et al., 2003).

Environmental Research

The light-induced heterogeneous ozone processing of 3,4,5-trimethoxybenzaldehyde on solid surfaces was studied, showing the importance of light during heterogeneous ozonolysis on organic coated particles (S. Net et al., 2010).

properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-5-4-7(6-11-12)9(14-2)10(8)15-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGRTKBQWHZYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934548
Record name N-[(2,3,4-Trimethoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxybenzaldehyde oxime

CAS RN

15258-55-6
Record name Benzaldehyde, 2,3,4-trimethoxy-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15258-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3,4-Trimethoxybenzaldehyde oxime
Source ChemIDplus
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Record name N-[(2,3,4-Trimethoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
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Record name 2,3,4-trimethoxybenzaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MK Shrivash, S Singh, AK Shukla, S Luqman… - Journal of Molecular …, 2020 - Elsevier
Stereoselective aldoximes, preferably Z form have been obtained from α-cyano substituted carbonyl conjugated alkenes. This reaction occurs through Michael addition type reaction …
Number of citations: 3 www.sciencedirect.com
J Lazarević, K Ilić, J Zvezdanović, G Stojanović - Chemical Papers, 2023 - Springer
A series of fourteen benzaldoximes were synthetized and evaluated for antioxidant activity using lipid peroxidation (LP) method based on TBA-MDA assay, selecting BHA, BHT, troxol …
Number of citations: 0 link.springer.com

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